4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Description
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of two methoxy-substituted phenyl groups attached to a pyrimidine ring
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-25-16-7-6-12(8-17(16)26-2)14-11-15(24-21(22)23-14)13-9-18(27-3)20(29-5)19(10-13)28-4/h6-11H,1-5H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJDAXCNTHSBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Diketone Synthesis
A mixture of 3,4-dimethoxyacetophenone (1.2 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq) undergoes Claisen-Schmidt condensation in ethanol with 10% NaOH as a catalyst. The reaction proceeds at 80°C for 6–8 hours, yielding the chalcone derivative 1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Yield: 68–72%).
Pyrimidine Ring Formation
The chalcone intermediate reacts with guanidine hydrochloride (2.5 eq) in DMF at 120°C for 12 hours. This step introduces the 2-amino group via nucleophilic substitution, forming the pyrimidine core (Yield: 55–60%).
Key Challenges:
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Steric hindrance from methoxy groups reduces cyclization efficiency.
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By-products such as mono-arylpyrimidines require column chromatography for removal.
Ultrasound-Assisted One-Pot Synthesis
Ultrasound irradiation (20–40 kHz) accelerates the reaction by enhancing mass transfer and reducing activation energy.
Procedure:
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Combine 3,4-dimethoxyphenylacetonitrile (1.0 eq), 3,4,5-trimethoxybenzaldehyde (1.0 eq), and guanidine nitrate (1.2 eq) in ethanol.
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Irradiate at 60°C for 90 minutes using a VCX 500 ultrasonic probe (20% amplitude).
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Isolate the product via filtration after quenching with ice water.
Advantages:
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Reaction time reduced from 10 hours (thermal) to 1.5 hours.
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Yield improvement : 82–85% vs. 55–60% in traditional methods.
Microwave-Assisted Cyclization
Microwave reactors (150–200 W) enable rapid heating, minimizing decomposition of heat-sensitive intermediates.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 160°C |
| Time | 20 minutes |
| Catalyst | K₂CO₃ (20 mol%) |
| Yield | 88% |
This method avoids side reactions caused by prolonged heating, achieving higher purity (HPLC >98%).
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling introduces aryl groups at positions 4 and 6 of the pyrimidine ring.
Suzuki-Miyaura Approach:
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Synthesize 2-aminopyrimidine-4,6-dibromide via bromination of 2-aminopyrimidine.
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Perform sequential Suzuki couplings:
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First coupling : 3,4-Dimethoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 6 hours.
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Second coupling : 3,4,5-Trimethoxyphenylboronic acid under identical conditions.
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Yield Profile:
| Step | Isolated Yield |
|---|---|
| Dibromide formation | 75% |
| First coupling | 83% |
| Second coupling | 78% |
| Overall yield | 48% |
While effective, this method’s cost and multi-step nature limit scalability.
Green Chemistry Approaches
Eco-friendly protocols prioritize water or ionic liquids as solvents and recyclable catalysts.
Aqueous NaOH-Mediated Synthesis:
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Solvent : Water/ethanol (9:1)
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Catalyst : NaOH (10 mol%)
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Conditions : Reflux, 4 hours
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Yield : 76%
This method eliminates halogenated solvents but requires careful pH control to prevent hydrolysis of methoxy groups.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Traditional | 55–60 | 18 hours | Low | Moderate |
| Ultrasound | 82–85 | 1.5 hours | Moderate | High |
| Microwave | 88 | 20 minutes | High | Low |
| Transition Metal | 48 | 24 hours | Very High | Low |
| Green Chemistry | 76 | 4 hours | Low | High |
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the use of methoxy-substituted phenyl derivatives. For example, compounds containing methoxy groups have been synthesized through reactions involving various aldehydes and amines under controlled conditions, leading to the formation of pyrimidine rings with specific substituents that enhance biological activity .
Anticancer Properties
One of the most significant applications of 4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine lies in its anticancer properties . Studies have shown that derivatives of this compound exhibit potent cytotoxic activity against various cancer cell lines. For instance, the compound's ability to inhibit tubulin polymerization has been linked to its effectiveness in inducing apoptosis in HepG2 liver cancer cells. The mechanism involves disrupting mitochondrial membrane potential and modulating apoptotic markers such as p53 and Bcl-2 .
Table 1: Cytotoxic Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HepG2 | 1.38 | Tubulin inhibition; apoptosis induction |
| 2 | A549 (Lung) | 2.52 | Mitochondrial disruption |
| 3 | MCF-7 (Breast) | 3.21 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, some studies indicate that pyrimidine derivatives may possess antimicrobial properties . The presence of multiple methoxy groups appears to enhance the lipophilicity and membrane permeability of these compounds, potentially leading to increased efficacy against bacterial strains .
Study on HepG2 Cells
A notable study evaluated the effects of this compound on HepG2 cells using a series of assays to determine cytotoxicity and apoptosis induction. The results indicated that the compound significantly reduced cell viability at low concentrations (IC50 = 1.38 µM), with subsequent analysis revealing alterations in cell cycle distribution and increased expression of pro-apoptotic factors .
Exploration of Derivative Compounds
Further research has focused on synthesizing analogs by modifying the pyrimidine structure or substituents to enhance anticancer activity. For example, derivatives with different aryl substitutions were tested for their cytotoxic effects against various cancer cell lines, revealing a structure-activity relationship that suggests specific configurations yield better therapeutic profiles .
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
- 4-(3,4,5-Trimethoxyphenyl)-6-phenylpyrimidin-2-amine
- 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of both 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl groups. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features multiple methoxy groups, which are known to influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Research indicates that compounds similar to 4-(3,4-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine often act through several mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition leads to reduced cell growth and proliferation, particularly in cancer cells .
- Kinase Inhibition : Many pyrimidine derivatives exhibit inhibitory effects on various kinases involved in signaling pathways related to cancer progression. For instance, compounds with similar structures have shown significant inhibition against kinases such as the tyrosine-protein kinase Abl and MAP kinases .
- Antimicrobial Activity : Some studies have reported that related compounds possess antibacterial and antifungal properties, suggesting a broader therapeutic scope.
Biological Activity Data
A summary of the biological activities observed in studies involving similar compounds is presented in Table 1.
Case Studies
- Anticancer Activity : A study on a related compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Kinase Inhibition Profile : In vitro assays revealed that compounds with similar structural motifs exhibited potent inhibition against several kinases. For example, one study reported over 80% inhibition against FMS and LCK kinases at a concentration of 10 µM .
- Antimicrobial Efficacy : Research indicated that derivatives of this compound showed promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.
Q & A
Q. Methodological Solutions :
- Standardized protocols : Use established cell lines (e.g., NCI-60 panel) and control compounds to normalize activity data.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate key pharmacophores .
- Target engagement assays : Confirm direct interaction with biological targets (e.g., kinase inhibition assays) to rule off-target effects .
What experimental designs are recommended for studying structure-activity relationships (SAR) in pyrimidine derivatives?
Advanced Research Question
SAR studies require:
- Fragment-based design : Synthesize analogs with incremental substitutions (e.g., mono- vs. di-methoxy groups) to map functional group contributions .
- Computational pre-screening : Use molecular docking (AutoDock, Schrödinger) to prioritize substituents with high predicted binding affinity to targets like tubulin or topoisomerases .
- High-throughput screening (HTS) : Test analogs in parallel against multiple biological targets to identify selectivity profiles .
Data Interpretation : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
How can computational methods predict the reactivity and stability of this compound under varying pH or solvent conditions?
Advanced Research Question
- Quantum chemical calculations : DFT (B3LYP/6-31G*) models electron density distribution, identifying susceptible sites for nucleophilic/electrophilic attack .
- Solvent effect modeling : COSMO-RS predicts solubility and stability in polar vs. non-polar solvents .
- Degradation studies : Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS identifies hydrolysis or oxidation products, guided by computational degradation pathways .
What strategies mitigate challenges in crystallizing this compound for structural analysis?
Advanced Research Question
- Co-crystallization : Use additives (e.g., crown ethers) to stabilize specific conformations via host-guest interactions .
- Solvent screening : Employ high-throughput crystallization robots to test solvent/antisolvent combinations (e.g., DMSO/water vs. THF/heptane) .
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
